H-Ile-MCA (free base)

Beschreibung

Significance of Fluorogenic Probes in Biochemical Analysis

Fluorogenic probes are of immense significance in biochemical analysis due to their high sensitivity and the ability to facilitate continuous monitoring of enzymatic reactions. nih.gov Unlike chromogenic substrates, which often require termination of the reaction for measurement, fluorogenic assays allow for the direct and real-time observation of enzyme kinetics. nih.govnih.gov This continuous data acquisition is crucial for determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

The core of a fluorogenic substrate's function lies in the attachment of a fluorescent molecule, often a coumarin (B35378) derivative like 7-amido-4-methylcoumarin (AMC), to a peptide. glpbio.com In its bound state within the peptide, the fluorescence of the AMC group is minimal. However, when a protease cleaves the amide bond between the peptide and the AMC, the free AMC molecule is liberated, leading to a significant increase in fluorescence emission. nih.govglpbio.com This change in fluorescence provides a direct and quantifiable measure of protease activity. The high quantum yield of fluorophores like AMC allows for the use of very low concentrations of both the enzyme and the substrate, making these assays highly sensitive. glpbio.com

Furthermore, the versatility of fluorogenic probes is demonstrated by the development of quenched fluorescent substrates that utilize fluorescence resonance energy transfer (FRET). nih.gov In these systems, a fluorescent donor and a quencher moiety are attached to the peptide substrate. Cleavage of the peptide separates the donor and quencher, relieving the quenching effect and resulting in a detectable fluorescent signal. nih.gov This technology has been instrumental in creating highly specific assays for a wide range of proteases, including matrix metalloproteinases (MMPs). nih.gov

Overview of H-Ile-MCA as a Research Reagent

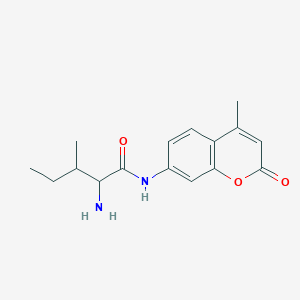

H-Ile-MCA (free base), chemically known as L-Isoleucyl-7-amido-4-methylcoumarin, is a specific type of fluorogenic substrate used in biochemical research. It consists of the amino acid L-isoleucine linked via an amide bond to the fluorescent molecule 7-amido-4-methylcoumarin (AMC). This compound serves as a tool for detecting and quantifying the activity of certain proteases that recognize and cleave the bond after an isoleucine residue.

The primary application of H-Ile-MCA is as a substrate for the lysosomal cysteine protease, cathepsin H. nih.govathensresearch.com Cathepsin H is unique among the papain family of proteases as it primarily functions as an aminopeptidase (B13392206), cleaving single amino acids from the N-terminus of proteins and peptides. athensresearch.comwikipedia.org In a research setting, when H-Ile-MCA is introduced to a sample containing active cathepsin H, the enzyme cleaves the isoleucine, releasing the AMC fluorophore. The resulting fluorescence can be measured to determine the enzymatic activity of cathepsin H. nih.gov

Research has utilized a variety of amino acid-MCA substrates, including H-Ile-MCA, to characterize the substrate specificity of proteases like cathepsin H. nih.gov Studies have shown that while cathepsin H has a high preference for cleaving basic amino acid residues like arginine and lysine (B10760008), it also demonstrates activity against other amino acid-MCA substrates, albeit to varying degrees. nih.gov This allows researchers to create a detailed profile of the enzyme's activity and to investigate its biological roles, such as the processing of neuropeptides like enkephalin and galanin. nih.gov

Below is a table summarizing the key properties of H-Ile-MCA's constituent parts:

| Component | Type | Function |

| L-Isoleucine | Amino Acid | Provides specificity for the target protease. |

| 7-Amido-4-methylcoumarin (AMC) | Fluorophore | Acts as the fluorescent reporter group. |

Historical Context and Evolution of Substrates for Protease Activity Measurement

The methods for measuring protease activity have evolved significantly over time, moving from cumbersome and less sensitive techniques to the highly specific and efficient assays used today. Early methods often relied on the digestion of natural protein substrates like casein. nih.gov The extent of proteolysis was determined by measuring the release of acid-soluble peptides, a process that was often laborious and lacked specificity.

The development of synthetic substrates marked a major advancement in the field. Initially, simple p-nitroanilide (pNA) derivatives of amino acids and peptides were introduced. Enzymatic cleavage of these substrates releases p-nitroaniline, a chromophore that can be quantified spectrophotometrically. While an improvement, these chromogenic assays often lacked the sensitivity required for detecting low levels of protease activity.

A significant leap forward came with the introduction of fluorogenic substrates. The use of coumarin derivatives, particularly 7-amido-4-methylcoumarin (AMC), provided a substantial increase in sensitivity. nih.gov The synthesis of various peptide-MCA amides allowed for the development of specific assays for a wide range of proteases, including thrombin, factor Xa, and kallikreins. nih.gov These early fluorogenic substrates laid the groundwork for the development of more complex and specific probes.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILEIUKVIPULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Assay Design and Methodological Approaches Utilizing H Ile Mca

Principles of Fluorescence Detection in H-Ile-MCA Assays

Enzymatic assays utilizing H-Ile-MCA (L-Isoleucine-4-methylcoumarinyl-7-amide) rely on the principle of fluorescence detection to quantify enzyme activity. The substrate itself, H-Ile-MCA, is a non-fluorescent molecule. However, upon enzymatic hydrolysis of the amide bond linking isoleucine to 7-amino-4-methylcoumarin (B1665955) (AMC), the highly fluorescent product AMC is released. The rate of AMC formation is directly proportional to the enzyme's activity, allowing for sensitive measurement of the enzymatic reaction.

Excitation and Emission Wavelength Considerations for AMC

The fluorophore released upon hydrolysis of H-Ile-MCA is 7-amino-4-methylcoumarin (AMC). Accurate measurement of enzymatic activity is contingent upon using the optimal excitation and emission wavelengths for AMC. When AMC is cleaved from the peptide, its fluorescence can be quantified. The excitation maximum for AMC is typically in the range of 341 to 380 nm, while the emission maximum is generally observed between 441 and 460 nm. It is important to note that the specific wavelengths can vary slightly depending on the buffer conditions and the instrumentation used.

| Property | Wavelength Range (nm) |

| Excitation | 341 - 380 |

| Emission | 441 - 460 |

Table 1: Excitation and emission wavelength ranges for 7-amino-4-methylcoumarin (AMC).

Real-Time Fluorescence Monitoring Techniques

The hydrolysis of H-Ile-MCA can be monitored in real-time using a spectrofluorometer or a fluorescence plate reader. This continuous monitoring allows for the determination of initial reaction velocities, which are crucial for accurate kinetic analysis. The assay is typically performed by mixing the enzyme with the H-Ile-MCA substrate in a suitable buffer and immediately placing the reaction mixture in the instrument. The increase in fluorescence is then recorded over time. This kinetic measurement provides a dynamic view of the enzyme's activity as opposed to a single endpoint measurement. Assays can be conducted in various formats, including 96-well microtiter plates, which is amenable to high-throughput screening. nih.gov

Optimization of Reaction Conditions for H-Ile-MCA Hydrolysis

To ensure accurate and reproducible results, it is critical to optimize the reaction conditions for the specific enzyme being assayed with H-Ile-MCA. Key parameters that require optimization include the buffer system and pH, the necessity and concentration of reductants (particularly for cysteine proteases), and the reaction temperature.

Buffer Systems and pH Profiles

The pH of the reaction buffer can significantly influence enzyme activity. creative-enzymes.com Most enzymes exhibit a bell-shaped pH-rate profile, with the optimal activity occurring at a specific pH. libretexts.org The choice of buffer is also critical, as different buffer components can affect enzyme stability and activity. It is important to select a buffer system that has a pKa value close to the desired pH to ensure adequate buffering capacity. creative-enzymes.com For enzymes like aminopeptidase (B13392206) N, which can hydrolyze substrates like H-Ile-MCA, the optimal pH is typically around 7.0 to 7.5. nih.gov However, this can increase to 9.0 as the substrate concentration is raised. nih.gov The pH optimum is a critical parameter to determine empirically for any given enzyme-substrate pair.

| Enzyme Type | Typical Buffer | Optimal pH Range |

| Aminopeptidase N | Tris-HCl, PBS | 7.0 - 8.0 |

| Pyroglutamyl-peptidase I | Phosphate, Tris-HCl | 7.0 - 8.5 |

Table 2: Examples of buffer systems and optimal pH ranges for enzymes that may utilize H-Ile-MCA.

Reductant Requirements for Cysteine Proteases

Cysteine proteases, such as pyroglutamyl-peptidase I, possess a cysteine residue in their active site that is essential for catalysis. ebi.ac.uknih.gov This cysteine residue must be in its reduced (thiol) state for the enzyme to be active. Oxidizing conditions can lead to the formation of a disulfide bond, inactivating the enzyme. Therefore, assays for cysteine proteases often require the inclusion of a reducing agent in the buffer to maintain the active site cysteine in its reduced form. Commonly used reducing agents include dithiothreitol (B142953) (DTT) and L-cysteine. nih.gov The optimal concentration of the reducing agent needs to be determined experimentally, as high concentrations can sometimes interfere with the assay or inhibit the enzyme.

| Reductant | Typical Concentration Range |

| Dithiothreitol (DTT) | 1 - 10 mM |

| L-cysteine | 1 - 5 mM |

Table 3: Common reductants and their typical concentration ranges in cysteine protease assays.

Temperature Optimization for Enzyme Activity

Temperature is a critical factor influencing the rate of enzymatic reactions. As the temperature increases, the rate of reaction generally increases due to greater kinetic energy of both the enzyme and substrate molecules. monash.edu However, beyond an optimal temperature, the enzyme's activity rapidly declines due to thermal denaturation, where the protein loses its three-dimensional structure and, consequently, its catalytic function. creative-enzymes.com Each enzyme has a characteristic optimal temperature at which it exhibits maximum activity. study.com For many mammalian enzymes, including aminopeptidase N, the optimal temperature is around 37°C, reflecting physiological conditions. It is essential to determine the optimal temperature for the specific enzyme under investigation to ensure maximal sensitivity and accuracy of the assay.

| Enzyme Source | Typical Optimal Temperature (°C) |

| Mammalian | 37 |

| Thermophilic Bacteria | 50 - 80 |

| Psychrophilic Organisms | 10 - 20 |

Table 4: General optimal temperature ranges for enzymes from different sources.

Standard Curve Generation and Quantification of Enzyme Activity

The quantification of enzyme activity using H-Ile-MCA relies on the generation of a standard curve with the fluorescent product of the enzymatic reaction, 7-amino-4-methylcoumarin (AMC). This standard curve establishes a direct relationship between fluorescence intensity and the concentration of the liberated AMC, enabling the determination of the rate of the enzymatic reaction.

The process begins with the preparation of a stock solution of AMC, typically in a solvent like DMSO. A series of dilutions are then made in the assay buffer to create a range of known AMC concentrations. It is crucial that the buffer conditions for the standard curve, including pH and any additives, match those of the enzymatic assay to ensure accuracy.

The fluorescence of each AMC concentration is measured using a fluorometer or a microplate reader. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively. A blank reading, containing only the assay buffer, is subtracted from all measurements to account for background fluorescence. The corrected relative fluorescence units (RFUs) are then plotted against the corresponding AMC concentrations to generate the standard curve. A linear regression analysis is performed on the data points to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept. A high coefficient of determination (R²) value, ideally close to 1, indicates a strong linear relationship and a reliable standard curve.

To quantify enzyme activity, the enzymatic reaction is initiated by adding the enzyme to a solution containing H-Ile-MCA. The increase in fluorescence over time is monitored. The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot. This rate, in RFU per unit of time, is then converted to the rate of product formation (e.g., moles of AMC per minute) using the slope of the AMC standard curve. One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of a specific amount of product (e.g., 1 µmole of AMC) per minute under defined assay conditions.

| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |

|---|---|

| 0 | 50 |

| 5 | 550 |

| 10 | 1050 |

| 15 | 1550 |

| 20 | 2050 |

| 25 | 2550 |

Integration with High-Throughput and High-Content Screening Platforms

The favorable properties of H-Ile-MCA, including its fluorogenic nature and commercial availability, make it well-suited for integration into high-throughput screening (HTS) and high-content screening (HCS) platforms. These platforms are instrumental in modern drug discovery and chemical biology for rapidly screening large libraries of compounds to identify potential modulators of enzyme activity.

In an HTS campaign utilizing H-Ile-MCA, the assay is adapted to a multi-well plate format, typically 384- or 1536-well plates, to maximize throughput. The assay performance is rigorously validated to ensure its robustness and reliability for screening. A key metric for HTS assay quality is the Z'-factor, which provides a measure of the statistical effect size and the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay suitable for HTS. For instance, a well-optimized H-Ile-MCA-based assay in a 384-well format can achieve a Z'-factor of 0.66 or higher, demonstrating its suitability for large-scale screening.

High-content screening combines automated microscopy with quantitative image analysis to extract multi-parametric data from cells. While H-Ile-MCA-based assays are primarily intensity-based, they can be integrated into HCS workflows. For example, an H-Ile-MCA assay could be used as a primary screen to identify compounds that inhibit an extracellular aminopeptidase. Subsequently, HCS could be employed as a secondary assay to investigate the downstream cellular consequences of inhibiting this enzyme, such as changes in cell morphology, proliferation, or the expression of specific protein markers. This integrated approach provides a more comprehensive understanding of the biological effects of the identified compounds.

Miniaturization Strategies for Screening Assays

Miniaturization of enzymatic assays, including those utilizing H-Ile-MCA, offers significant advantages for HTS campaigns. Reducing the assay volume leads to substantial cost savings through decreased consumption of expensive reagents, such as the enzyme and the substrate, as well as the compounds being screened. Furthermore, miniaturization increases throughput by allowing the use of higher-density microplates (e.g., 384- and 1536-well formats).

Transitioning an H-Ile-MCA assay from a standard 96-well format to a 384- or 1536-well format requires careful optimization of several parameters. The concentrations of the enzyme and substrate may need to be adjusted to maintain an optimal signal-to-background ratio in the smaller volumes. Liquid handling becomes more critical at the nanoliter and microliter scales, necessitating the use of specialized and precise automated liquid handlers to ensure accurate and reproducible dispensing of reagents. Evaporation can be a more significant issue in low-volume assays, and measures such as using plate lids, maintaining a humidified environment, and minimizing incubation times are often implemented.

The table below illustrates a hypothetical comparison of key parameters when miniaturizing an H-Ile-MCA assay from a 96-well to a 384-well format.

| Parameter | 96-well Plate | 384-well Plate |

|---|---|---|

| Total Assay Volume | 100 µL | 20 µL |

| Enzyme Concentration | 5 nM | 5 nM |

| H-Ile-MCA Concentration | 50 µM | 50 µM |

| Signal-to-Background Ratio | 10 | 8 |

| Z'-Factor | 0.75 | 0.70 |

Automation and Data Acquisition for H-Ile-MCA-Based Screens

Automation is a cornerstone of HTS and is essential for the efficient execution of screens involving H-Ile-MCA. Fully automated screening systems integrate various components, including robotic plate handlers, automated liquid dispensers, plate readers, and incubators. These systems can operate continuously with minimal human intervention, enabling the screening of tens of thousands of compounds per day.

For H-Ile-MCA-based screens, automated liquid handlers are used for precise dispensing of reagents, compounds, and enzyme solutions into the microplates. Acoustic liquid handlers, such as the Beckman Echo, are particularly well-suited for miniaturized assays as they can transfer nanoliter volumes of compounds directly from source plates to assay plates without physical contact, minimizing the risk of cross-contamination.

Data acquisition is performed by automated plate readers capable of measuring fluorescence intensity in high-density formats. These readers are often integrated into the robotic platform, allowing for seamless transfer of plates from incubators to the reader for kinetic or endpoint measurements. The large volumes of data generated from HTS campaigns necessitate a robust data acquisition and analysis pipeline. Specialized software is used to collect the raw fluorescence data from the plate reader, perform quality control checks, normalize the data to control wells, and calculate parameters such as percent inhibition for each compound. Hits, or compounds that meet predefined activity criteria, are then flagged for further investigation, including dose-response studies to determine their potency (e.g., IC50 values).

The following table provides an example of data that might be generated from a primary HTS screen for inhibitors of an aminopeptidase using H-Ile-MCA.

| Compound ID | Fluorescence (RFU) | Percent Inhibition | Hit Status |

|---|---|---|---|

| Control (No Enzyme) | 50 | 100% | - |

| Control (DMSO) | 2550 | 0% | - |

| Compound A | 2400 | 6% | Inactive |

| Compound B | 1200 | 53% | Hit |

| Compound C | 2500 | 2% | Inactive |

| Compound D | 800 | 70% | Hit |

Kinetic Characterization of Proteases Using H Ile Mca

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

The Michaelis-Menten model is fundamental to understanding enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). The equation is expressed as:

V₀ = (V_max * [S]) / (K_m + [S])

V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

K_m is the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.

To determine these parameters using H-Ile-MCA, a series of experiments are conducted where the initial velocity of the reaction is measured at various concentrations of the H-Ile-MCA substrate while keeping the enzyme concentration constant. The rate of AMC release is monitored fluorometrically, and the initial velocities are calculated from the linear portion of the fluorescence versus time plots.

The resulting data of initial velocity versus substrate concentration are then fitted to the Michaelis-Menten equation using non-linear regression analysis to obtain the values of K_m and V_max. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Hanes-Woolf plot ([S]/V₀ vs. [S]), or Eadie-Hofstee plot (V₀ vs. V₀/[S]), can be used for graphical determination of these parameters.

Hypothetical Kinetic Data for Protease X with H-Ile-MCA

| H-Ile-MCA Concentration (µM) | Initial Velocity (RFU/min) |

| 5 | 50 |

| 10 | 85 |

| 20 | 130 |

| 40 | 170 |

| 80 | 200 |

| 160 | 215 |

By fitting this data to the Michaelis-Menten equation, one could determine the K_m and V_max for Protease X with H-Ile-MCA.

Calculation of Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency, also known as the specificity constant (k_cat/K_m), is a measure of how efficiently an enzyme converts a substrate into a product. It is a second-order rate constant that takes into account both the binding of the substrate to the enzyme (K_m) and the catalytic turnover rate (k_cat).

k_cat , the turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated from V_max using the equation: k_cat = V_max / [E]t, where [E]t is the total enzyme concentration.

The catalytic efficiency is particularly useful for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes on the same substrate. A higher k_cat/K_m value signifies a more efficient enzyme.

The determination of k_cat/K_m for a protease using H-Ile-MCA involves first obtaining the K_m and V_max values as described in the previous section. Subsequently, k_cat is calculated from V_max and the known concentration of the enzyme used in the assay. Finally, the ratio of k_cat to K_m provides the catalytic efficiency.

Hypothetical Catalytic Efficiency of Different Proteases with H-Ile-MCA

| Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Protease A | 25 | 10 | 4.0 x 10⁵ |

| Protease B | 50 | 5 | 1.0 x 10⁵ |

| Protease C | 10 | 20 | 2.0 x 10⁶ |

In this hypothetical table, Protease C demonstrates the highest catalytic efficiency for the hydrolysis of H-Ile-MCA.

Analysis of Enzyme Activation and Inhibition via H-Ile-MCA Hydrolysis

The hydrolysis of H-Ile-MCA is a powerful tool for studying the effects of activators and inhibitors on protease activity. By monitoring the change in the rate of AMC production in the presence of these modulatory molecules, detailed kinetic analyses can be performed.

Enzyme inhibitors are molecules that decrease the activity of an enzyme. They can be classified as reversible or irreversible.

Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, restoring enzyme activity. They are further categorized as competitive, non-competitive, and uncompetitive based on their mechanism of action.

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This results in an increase in the apparent K_m, while V_max remains unchanged.

Non-competitive inhibitors bind to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This leads to a decrease in V_max, with K_m remaining unchanged.

Uncompetitive inhibitors bind only to the enzyme-substrate complex, resulting in a decrease in both V_max and K_m.

Irreversible inhibitors typically form covalent bonds with the enzyme, leading to a permanent loss of activity.

To study inhibition kinetics using H-Ile-MCA, the initial velocity of the reaction is measured at various substrate concentrations in the presence of different concentrations of the inhibitor. By analyzing the changes in K_m and V_max through methods like Lineweaver-Burk plots, the type of inhibition and the inhibitor constant (K_i), which quantifies the inhibitor's potency, can be determined.

Hypothetical Effect of Inhibitors on Protease Y Activity with H-Ile-MCA

| Inhibitor Type | Change in K_m | Change in V_max |

| Competitive | Increased | Unchanged |

| Non-competitive | Unchanged | Decreased |

| Uncompetitive | Decreased | Decreased |

Allosteric Modulation Studies

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule (an allosteric modulator) to a site other than the active site. nih.gov This binding event induces a conformational change in the enzyme that can either enhance (allosteric activation) or reduce (allosteric inhibition) its catalytic activity. nih.gov

H-Ile-MCA can be employed as a substrate to investigate the effects of potential allosteric modulators on protease activity. In these studies, the initial rate of H-Ile-MCA hydrolysis is measured in the presence of varying concentrations of the allosteric modulator.

An allosteric activator would cause an increase in the reaction velocity, which could be manifested as a decrease in the apparent K_m, an increase in V_max, or both. Conversely, an allosteric inhibitor would lead to a decrease in the reaction velocity, reflected by an increase in the apparent K_m, a decrease in V_max, or a combination of both.

By systematically varying the concentrations of both the substrate (H-Ile-MCA) and the allosteric modulator, a comprehensive understanding of the allosteric regulation of the protease can be achieved. This includes determining the modulator's binding affinity and its effect on the enzyme's catalytic efficiency.

Elucidation of Protease Substrate Specificity Through H Ile Mca Variants and Analogues

Subsite Mapping of Protease Active Pockets (S1, S2, S3, S4, etc.)

The interaction between a protease and its substrate is defined by a series of subsites in the enzyme's active site cleft, which accommodate the corresponding amino acid residues of the substrate. tandfonline.com According to the nomenclature established by Schechter and Berger, the substrate residues are labeled P1, P2, P3, etc., moving N-terminal from the scissile bond, and P1', P2', P3', etc., moving C-terminal. tandfonline.com The complementary binding pockets on the protease are termed S1, S2, S3 and S1', S2', S3', respectively. tandfonline.compurdue.edu

The P1 residue is often a primary determinant of specificity for many proteases, fitting into the S1 "specificity pocket". purdue.eduembopress.org However, interactions at extended subsites (S2, S3, S4, etc.) are also crucial for efficient substrate recognition and hydrolysis. tandfonline.comembopress.orgmdpi.com Fluorogenic substrate libraries, where different amino acids are systematically placed at various P-positions in a peptide sequence ending with a fluorophore like MCA, are powerful tools for mapping these subsite preferences. tandfonline.complos.orgpnas.org For example, a library with the general format Ac-Ala-P3-P2-P1-coumarin can be used to rapidly profile the primary and extended specificities of a diverse range of proteases. researchgate.net The hydrolysis of these substrates releases the fluorophore, providing a continuous and sensitive measure of enzyme activity. plos.org This methodology allows for a detailed characterization of which amino acids are preferred at each subsite, creating a "pharmacophoric portrayal" of the enzyme's active site. pnas.org

Role of the Isoleucine Residue (Ile) at Specific P-Positions

The isoleucine (Ile) residue, with its bulky, hydrophobic side chain, plays a significant role in defining substrate specificity for certain proteases. Its placement at specific P-positions can either promote or hinder cleavage, depending on the architecture of the enzyme's active site.

P1 Position : For many serine proteases, the S1 pocket is highly specific. For instance, a Xenopus serine protease accepts valine but poorly accepts isoleucine in its S1 pocket, highlighting a restricted specificity. mdpi.com

P2 Position : The P2 position is a key determinant for the specificity of papain-like cysteine proteases. pnas.orgfrontiersin.org These enzymes often prefer hydrophobic residues at P2. pnas.org Studies on Fasciola hepatica cathepsins L revealed a preference for isoleucine at the P2 position. frontiersin.org Similarly, profiling of proteases from Aspergillus fumigatus showed a predominance of isoleucine and leucine (B10760876) at the P2 (Yaa) position of cleaved substrates. plos.org

P3 and P4 Positions : While less frequently the primary determinant, the identity of residues at P3 and P4 can still significantly influence cleavage efficiency. For the serine protease C1s, the S3 subsite plays a major role in determining specificity after the crucial P1 position, with a preference for residues like leucine or valine. nih.gov

Prime Side Positions (P1', P2', etc.) : The influence of isoleucine can also be observed on the prime side of the scissile bond. For example, the introduction of 5,5,5-trifluoroisoleucine N-terminal to the cleavage site (in P' positions) can significantly protect peptides from proteolysis. beilstein-journals.org

The strategic incorporation of isoleucine and its fluorinated analogues into peptide libraries has proven to be a valuable method for systematically investigating proteolytic stability and enzyme-substrate interactions. beilstein-journals.org

Comparative Specificity Profiling Across Protease Families

The use of H-Ile-MCA variants and broader substrate libraries allows for a comparative analysis of selectivity across different protease families, revealing distinct patterns of substrate recognition.

Cysteine proteases of the papain superfamily are distinguished by their primary substrate specificity at the P2 position, which typically favors hydrophobic amino acids. pnas.orgfrontiersin.org

Cathepsins : Studies on human cathepsin H using a panel of amino acid-MCA substrates, including Ile-MCA, helped characterize its aminopeptidase (B13392206) activity. nih.gov For parasitic cathepsins, the specificity is critical for their function. Cruzipain from Trypanosoma cruzi requires a hydrophobic residue at the P2 position. researchgate.net Fasciola hepatica cathepsins FhCL1 and FhCL2 both preferentially cleave substrates with isoleucine in the P2 position. frontiersin.org

Other Cysteine Proteases : Rhodesain, a cysteine protease from Trypanasoma brucei rhodesiense, shows a strong P2 preference for hydrophobic residues like leucine, valine, and phenylalanine. researchgate.net Vivapain-4 (VX-4), a cysteine protease from Plasmodium vivax, demonstrates pH-dependent substrate specificity; at acidic pH, its P2 preference is for leucine, while at neutral pH, it prefers arginine. plos.org

The table below summarizes the P2 preference for selected cysteine proteases.

Table 1: P2 Substrate Preference of Selected Cysteine Proteases

| Protease | Organism/Source | P2 Preference | Citation(s) |

|---|---|---|---|

| FhCL1 & FhCL2 | Fasciola hepatica | Leu, Ile, Nle | frontiersin.org |

| Papain | Papaya | Val > Phe > Tyr > Nle | pnas.org |

| Cruzain | Trypanosoma cruzi | Leu > Tyr > Phe > Val | pnas.org |

| Rhodesain | Trypanosoma brucei rhodesiense | Leu, Val, Phe, Tyr | researchgate.net |

Serine Protease Selectivity

In contrast to cysteine proteases, serine proteases typically exhibit pronounced specificity for the residue at the P1 position, which binds in the deep S1 pocket. purdue.eduplos.orgnih.gov

Neutrophil Serine Proteases : Human neutrophil elastase prefers small hydrophobic amino acids at P1, while proteinase 3 (PR3) prefers valine, threonine, or alanine. mdpi.compnas.org The Xenopus PR3-like enzyme accepts valine at P1 but poorly accommodates the larger isoleucine residue. mdpi.com

Coagulation and Complement Proteases : Proteases in the blood coagulation and complement systems often have highly specific requirements. For instance, the complement C1s protease prefers arginine at P1, but its S3 and S2 subsites also contribute significantly to specificity, favoring Leu/Val at P3 and Gly/Ala at P2. nih.gov

Kex2 Protease : The yeast Kex2 protease, a proprotein processing enzyme, shows a strong preference for basic residues at P1 and P2. pnas.org In vivo studies ranking the preference at the P2 position found that isoleucine was poorly tolerated compared to basic or small polar residues. pnas.org

The table below highlights the P1 substrate preference for several serine proteases.

Table 2: P1 Substrate Preference of Selected Serine Proteases

| Protease | P1 Preference | Citation(s) |

|---|---|---|

| Chymotrypsin | Large hydrophobic (Phe, Tyr, Trp) | pnas.orgbeilstein-journals.org |

| Trypsin | Basic (Arg, Lys) | pnas.org |

| Neutrophil Elastase | Small hydrophobic (Ala, Val) | pnas.org |

| Proteinase 3 (human) | Val, Thr, Ala | mdpi.com |

| Proteinase 3 (Xenopus) | Val (poorly Ile) | mdpi.com |

Metalloproteinase Selectivity

The substrate specificity of metalloproteinases can be more varied.

Matrix Metalloproteinases (MMPs) : The specificities of MMPs are often mapped using fluorogenic peptide substrates. caymanchem.comnih.gov For example, Mca-PLGL-Dpa-AR-NH2 is a fluorogenic substrate used to quantify the activity of MMP-2 and MMP-7. caymanchem.com The P1' position can be a major determinant of specificity for some MMPs, such as MMP-2. nih.gov Phage display libraries have been used to identify selective polypeptide substrates for MMP-2, MMP-9, and MT1-MMP, revealing preferences for residues like leucine and isoleucine at various P and P' positions. google.com For instance, a highly hydrolyzed MMP-2 substrate had the sequence P-M-I-S-V-L-T-A spanning the P4 to P4' positions. google.com

Astacin (B162394) Family : Proteomic studies of astacin metalloproteases revealed a striking preference for aspartate at the P1' position, a feature dictated by a conserved positively charged residue in the S1' subsite. nih.gov

Computational Approaches and Cleavage Entropy Analysis in Substrate Specificity

Computational methods are increasingly used to provide a quantitative understanding of protease specificity. nih.gov Cleavage entropy, an information theory-based approach, has been established to quantitatively characterize and compare the specificity of proteases. plos.orgnih.govnih.gov This method calculates an entropy value for each subpocket based on large datasets of cleaved substrate sequences, often extracted from databases like MEROPS. plos.orgnih.gov

This quantitative approach has confirmed and refined established specificity rules:

Serine proteases show very low average cleavage entropy at the S1 subpocket, reflecting the widely accepted dominance of P1-S1 interactions in determining their specificity. plos.orgnih.gov

Cysteine proteases have cleavage entropies comparable to serine proteases, with P1 interactions being significant, but also show a second specificity peak at the P4 position. plos.orgnih.gov

Matrix metalloproteinases (MMPs) differ from other metalloproteases, with the P1' position often being the major determinant of specificity. nih.gov

Academic Research Applications of H Ile Mca in Protease Biology

Characterization of Novel Proteases and Proteolytic Enzymes

The identification and characterization of novel proteases are fundamental to understanding their physiological roles and potential as therapeutic targets or biotechnological tools. A key methodological approach in this endeavor is the use of fluorogenic substrates to detect and quantify proteolytic activity. H-Ile-MCA (Isoleucine-7-amido-4-methylcoumarin) serves as a valuable tool in this context, particularly for proteases that exhibit a preference for cleaving after an isoleucine residue at the P1 position.

The principle of using fluorogenic substrates like H-Ile-MCA is based on the release of a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), upon enzymatic cleavage of the amide bond linking it to the amino acid. stanford.edu This release results in a measurable increase in fluorescence, providing a sensitive and continuous assay for enzyme activity. stanford.edunih.gov This method is widely employed in the initial characterization of newly discovered proteases from various sources, including microorganisms, plants, and animals.

For instance, in the characterization of a novel cysteine protease from Plasmodium vivax, vivapain-4, researchers utilized a variety of peptide substrates linked to MCA to determine its substrate specificity and kinetic parameters under different pH conditions. rsc.org While the study focused on substrates like Z-LR-MCA and Z-FR-MCA, the methodology is directly applicable to substrates like H-Ile-MCA to probe for specificity towards isoleucine. Similarly, the characterization of protease VII from Escherichia coli involved the use of a panel of MCA-based substrates to define its cleavage preferences. researchgate.net

The application of H-Ile-MCA and other similar substrates is crucial in high-throughput screening of metagenomic libraries for novel proteolytic enzymes. springernature.com By incubating environmental DNA extracts with a panel of fluorogenic substrates, researchers can rapidly identify clones expressing proteases with specific substrate preferences. This approach has led to the discovery of novel proteases from diverse environments with potential applications in industries such as dairy and biotechnology. springernature.com

The kinetic parameters derived from assays using H-Ile-MCA, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. This information is essential for comparing the activity of a novel protease to known enzymes and for beginning to elucidate its biological function.

Investigation of Proteolytic Pathways and Their Biological Roles

H-Ile-MCA and related fluorogenic substrates are instrumental in dissecting complex proteolytic pathways and understanding their contributions to various biological processes. By providing a means to measure specific enzymatic activities within a cellular or organismal context, these tools help to link individual proteases to broader physiological and pathological events.

Parasitic Protease Function and Pathogenesis

Parasitic organisms rely on a diverse array of proteases for their survival, facilitating processes such as host tissue invasion, nutrient acquisition, and evasion of the host immune system. mdpi.combiorxiv.orgmdpi.comkuleuven.be The characterization of these proteases is a critical step in understanding parasite biology and identifying potential drug targets. Fluorogenic substrates are extensively used to assay the activity of these enzymes.

For example, cysteine proteases in malaria parasites (Plasmodium species) are involved in hemoglobin degradation within the food vacuole and the processing of proteins essential for parasite development. rsc.orgmdpi.com Studies on Plasmodium vivax cysteine proteases have employed fluorogenic substrates to delineate their pH-dependent substrate specificities, revealing how these enzymes can function in different subcellular compartments with distinct pH environments. rsc.org While specific use of H-Ile-MCA in this exact context is not detailed, its application would be relevant for characterizing parasitic proteases that may have specificity for isoleucine, contributing to a comprehensive understanding of the parasite's proteolytic machinery.

The invasion of host tissues by parasites is another critical process often mediated by proteases. kuleuven.be By using fluorogenic substrates, researchers can screen for inhibitors of these proteases, which may block the parasite's ability to penetrate host cells and establish infection. The sensitivity of assays using substrates like H-Ile-MCA allows for the high-throughput screening of compound libraries to identify potential antiparasitic agents.

Plant Metacaspase Activity

Metacaspases are a family of cysteine proteases found in plants, fungi, and protists that are structurally related to animal caspases but exhibit distinct substrate specificity, typically cleaving after arginine or lysine (B10760008) residues. nih.govrsc.orgnih.gov However, the exploration of their full substrate specificity is ongoing, and fluorogenic substrates are a key tool in this research. Plant metacaspases are involved in various cellular processes, including programmed cell death (PCD) and development. stanford.edursc.org

Research on Arabidopsis thaliana metacaspases has shown their involvement in processes like lateral root emergence. rsc.orgnih.gov The activity of these enzymes can be monitored using fluorogenic substrates. While the primary specificity of metacaspases is for basic residues, understanding their potential secondary specificities is important for a complete functional characterization. The use of a panel of substrates, including those with hydrophobic residues like isoleucine (e.g., H-Ile-MCA), can help to refine the substrate profile of different metacaspase isoforms.

Furthermore, the regulation of metacaspase activity is complex, involving factors such as calcium ions and post-translational modifications. biorxiv.org Fluorogenic assays provide a means to study how these factors influence enzyme activity, contributing to a deeper understanding of how these proteolytic pathways are controlled in vivo.

Development of Enzyme Activity-Based Probes for Research

Activity-based probes (ABPs) are powerful chemical tools that allow for the specific labeling and visualization of active enzymes within a complex biological sample. mdpi.comresearchgate.net The development of effective ABPs relies on a thorough understanding of the target enzyme's substrate specificity, which is often determined using fluorogenic substrates like H-Ile-MCA. biorxiv.org

An ABP typically consists of three components: a reactive group (or "warhead") that forms a covalent bond with the active site of the enzyme, a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection. mdpi.comresearchgate.net The design of the recognition element is critical for the probe's specificity. Information on the preferred peptide sequence for a protease, obtained from screening libraries of fluorogenic substrates, is used to create a highly selective recognition element. kuleuven.beresearchgate.net

Therefore, while H-Ile-MCA itself is a substrate and not an ABP, it plays a crucial role in the foundational research required to build a specific ABP for an isoleucine-preferring protease. By establishing that a particular protease efficiently cleaves H-Ile-MCA, researchers can then design a peptide sequence incorporating isoleucine at the P1 position as the recognition element for an ABP. This peptide would then be coupled to a suitable warhead and reporter tag.

This approach has been successfully used to develop ABPs for a wide range of proteases, including serine and cysteine proteases. mdpi.comnih.gov These probes have been instrumental in studying the activity of proteases in various contexts, from tracking enzyme activation in cell lysates to in vivo imaging of protease activity in disease models. mdpi.comkuleuven.be

Identification and Validation of Protease Modulators for Mechanistic Studies

The identification of molecules that can modulate the activity of specific proteases is essential for both basic research and drug development. frontiersin.orgnih.gov High-throughput screening (HTS) of large chemical libraries is a common strategy for discovering novel protease inhibitors or activators. mdpi.combiorxiv.orgresearchgate.net Fluorogenic substrates like H-Ile-MCA are ideally suited for HTS assays due to their sensitivity, simplicity, and compatibility with automated liquid handling systems. vulcanchem.com

In a typical HTS assay for protease inhibitors, the enzyme is incubated with a library compound before the addition of the fluorogenic substrate. A decrease in the rate of fluorescence generation compared to a control without the compound indicates inhibitory activity. The robustness of such assays is often evaluated using statistical parameters like the Z'-factor, which assesses the separation between the positive and negative controls.

Once potential modulators are identified through HTS, they must be validated to confirm their activity and determine their mechanism of action. Assays using H-Ile-MCA can be used to determine the potency of an inhibitor by calculating its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. frontiersin.org

Furthermore, kinetic studies using varying concentrations of both the substrate (H-Ile-MCA) and the inhibitor can help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the modulator interacts with the protease and for guiding further optimization of the compound. The use of genomics-guided approaches can also help in identifying potential upstream regulatory elements that alter the expression of proteases, which can then be validated using activity assays with specific fluorogenic substrates. mdpi.com

Comparative Analysis and Future Directions in H Ile Mca Research

Comparison of H-Ile-MCA with Other Fluorogenic Substrates

The utility of a fluorogenic substrate in biochemical research is determined by its specificity, sensitivity, and the characteristics of its fluorescent signal upon enzymatic cleavage. H-Ile-MCA, a conjugate of the amino acid isoleucine and the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), represents a fundamental class of enzyme substrates. nih.gov Its properties are best understood when compared against other, often more complex, fluorogenic probes designed for diverse enzymatic targets.

Fluorogenic substrates can be broadly categorized. Simple substrates, like H-Ile-MCA, consist of a single amino acid linked to a fluorophore. nih.gov More complex variants include peptide substrates, where a specific amino acid sequence is attached to the fluorophore to enhance selectivity for a particular protease. nih.gov A further evolution is seen in Fluorescence Resonance Energy Transfer (FRET) substrates, which incorporate both a fluorophore and a quencher molecule within a peptide sequence. nih.govrsc.org Cleavage of the peptide separates the pair, resulting in a detectable increase in fluorescence. nih.gov

Substrates such as L-Leucine 7-amido-4-methylcoumarin are used for leucine (B10760876) aminopeptidase (B13392206), while more intricate molecules like Boc-Val-Pro-Arg-MCA are tailored for enzymes such as α-thrombin. abcam.comadipogen.com For matrix metalloproteinases (MMPs), FRET substrates like Mca-Pro-Leu-Gly-Leu-Dpa-AR-NH2 are commonly employed. glpbio.com The choice between these substrates depends entirely on the specific requirements of the experiment, balancing the need for broad screening against the demand for high specificity and sensitivity.

Table 1: Comparative Analysis of Representative Fluorogenic Substrates

| Feature | H-Ile-MCA (free base) | Boc-Val-Pro-Arg-MCA | Mca-Pro-Leu-Gly-Leu-Dpa-AR-NH2 (FRET Substrate) |

|---|---|---|---|

| Substrate Type | Single Amino Acid-Fluorophore Conjugate | N-terminally Blocked Peptide Substrate | Intramolecularly Quenched (FRET) Peptide Substrate |

| Enzyme Target(s) | General Aminopeptidases, Cathepsin H nih.gov | α-Thrombin, Trypsin-like Serine Proteases adipogen.combachem.commedchemexpress.com | Matrix Metalloproteinase-2 (MMP-2), MMP-7 glpbio.com |

| Design Principle | Cleavage releases the fluorescent AMC moiety. | Specific peptide sequence directs the substrate to the active site of target proteases, releasing AMC. | Enzymatic cleavage of the peptide backbone separates the Mca fluorophore from the Dpa quencher, de-quenching the fluorescence. nih.govglpbio.com |

| Relative Advantage | Simplicity; useful for general activity screening and profiling S1 pocket preferences of various aminopeptidases. nih.govstanford.edu | High specificity and sensitivity for its target enzyme due to the defined peptide sequence. nih.govadipogen.com | High signal-to-noise ratio due to quenching mechanism; suitable for complex biological samples with high background fluorescence. nih.govnih.gov |

| Relative Limitation | Low specificity, potentially cleaved by multiple enzymes; lower signal intensity compared to newer fluorophores. nih.govpnas.org | Limited utility for screening unknown enzymes or enzymes that do not recognize its specific sequence. | More complex and costly to synthesize; specificity is dependent on the peptide sequence being unique to the target enzyme. |

Advantages in Specific Research Contexts

The primary advantage of H-Ile-MCA lies in its structural simplicity. This makes it a valuable tool in specific research scenarios, such as the initial characterization of proteases with unknown or broad specificity. For instance, in studies aiming to profile the substrate preferences of an enzyme, a panel of different single amino acid-MCA substrates, including H-Ile-MCA, can be employed. This approach was used to characterize the aminopeptidase activity of Cathepsin H, where its activity against 20 different amino acid-MCA substrates was tested to map its preferences. nih.gov This method allows researchers to probe the S1 pocket of an aminopeptidase to determine which amino acid residues it preferentially cleaves. stanford.edu

In contexts where high-throughput screening of large compound libraries for potential enzyme inhibitors is necessary, a simple, cost-effective substrate like H-Ile-MCA can be advantageous over more complex and expensive FRET-based or multi-peptide substrates. Its straightforward synthesis and mechanism provide a reliable, albeit general, measure of aminopeptidase activity.

Limitations in Broader Applications

The simplicity of H-Ile-MCA is also its main limitation in broader applications. Its lack of a specific peptide sequence means it can be cleaved by a wide range of aminopeptidases, making it unsuitable for assays requiring the specific measurement of a single enzyme in a complex biological mixture. stanford.edu For example, while Cathepsin H can cleave Ile-MCA, its activity is significantly higher with Arg-MCA and Lys-MCA, making H-Ile-MCA a suboptimal choice for specifically studying Cathepsin H activity. nih.gov

Furthermore, the fluorescent signal from the released 7-amino-4-methylcoumarin (AMC) can be problematic. The signal intensity may be lower compared to that from newer fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC), which has an approximately three-fold higher quantum yield. pnas.org This lower sensitivity may require higher concentrations of enzyme or substrate, which is not always feasible. In complex biological samples like cell lysates or serum, background fluorescence can interfere with the signal from AMC, which has relatively short excitation and emission wavelengths. rsc.org Intramolecularly quenched FRET substrates are specifically designed to overcome this limitation, as their fluorescence is only "turned on" upon specific enzymatic cleavage, thereby minimizing background noise. nih.govnih.gov

Advancements in Fluorogenic Substrate Design and Application Methodologies

The field of enzyme activity analysis has seen significant advancements in the design of fluorogenic substrates, moving far beyond simple amino acid-fluorophore conjugates. These innovations aim to enhance sensitivity, specificity, and applicability in complex biological systems.

A major leap forward was the development of intramolecularly quenched or FRET substrates. nih.govspringernature.com These probes contain a fluorophore and a quencher molecule held in proximity by a peptide linker. nih.gov When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. nih.gov Enzymatic cleavage of the linker separates the pair, leading to a significant increase in fluorescence. nih.gov Common fluorophore/quencher pairs include Mca/Dnp and Edans/Dabcyl. nih.gov This design dramatically improves the signal-to-noise ratio, making it ideal for detecting enzyme activity in complex environments. nih.gov

Another key advancement is the use of solid-phase synthesis to create vast combinatorial libraries of fluorogenic substrates. pnas.org Techniques like positional scanning allow for the rapid screening of thousands of potential peptide sequences to determine the optimal substrate for a given protease. pnas.orgtandfonline.com This high-throughput approach provides a detailed "fingerprint" of a protease's specificity, which can be used to design highly selective substrates and inhibitors. stanford.edupnas.org

The rational design of substrates has also become more sophisticated. By analyzing the cleavage sites of proteases in their natural protein targets, researchers can design synthetic peptide substrates with enhanced selectivity. nih.gov For instance, a highly selective substrate for matrix metalloproteinase-3 (MMP-3) was developed by examining known cleavage sequences and comparing the specificities of different MMPs. nih.gov This approach has led to the creation of substrates that can discriminate between closely related enzymes. nih.gov

Finally, the development of novel fluorophores continues to push the boundaries of sensitivity. The introduction of leaving groups like 7-amino-4-carbamoylmethylcoumarin (ACC), which has a higher quantum yield than the traditional AMC found in H-Ile-MCA, enables the detection of lower levels of enzyme activity and allows for greater miniaturization of assays. pnas.org These collective advancements have transformed the study of proteases, enabling more precise and sensitive measurements of their activity in both basic research and diagnostic applications.

Table 2: Methodologies in Fluorogenic Substrate Advancement

| Design Methodology | Key Features | Representative Examples |

|---|---|---|

| Intramolecular Quenching (FRET) | Incorporates a fluorophore/quencher pair (e.g., Mca/Dnp, Edans/Dabcyl) on a peptide. Cleavage separates the pair, activating fluorescence. nih.govrsc.org | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 (for MMP-3) nih.gov |

| Combinatorial Libraries | Solid-phase synthesis of large libraries of peptide substrates to rapidly profile enzyme specificity using methods like positional scanning. pnas.orgtandfonline.com | Libraries based on the ACC leaving group for profiling serine and cysteine proteases. pnas.org |

| Rational Design from Natural Targets | Peptide sequence is based on the known cleavage sites of an enzyme in its physiological protein substrates, enhancing selectivity. nih.gov | Substrates for ADAMTS-4/ADAMTS-5 designed based on the aggrecan cleavage site. nih.gov |

| Development of Novel Fluorophores | Synthesis of new fluorescent leaving groups with improved quantum yields and photophysical properties for greater sensitivity. pnas.org | 7-amino-4-carbamoylmethylcoumarin (ACC), which has a ~3-fold higher quantum yield than AMC. pnas.org |

Q & A

Basic: What experimental protocols are recommended for synthesizing H-Ile-MCA (free base) with high purity?

Answer:

Synthesis should follow validated protocols emphasizing reagent purity, stoichiometric ratios, and reaction conditions (e.g., solvent choice, temperature). Post-synthesis, purification via reversed-phase HPLC or column chromatography is critical. Analytical methods such as NMR (for structural confirmation) and mass spectrometry (for molecular weight verification) must be employed. Quantify purity using HPLC with UV detection at 260 nm, ensuring ≥95% purity for reliable downstream assays .

Basic: How should researchers characterize the stability of H-Ile-MCA (free base) under varying storage conditions?

Answer:

Design stability studies using accelerated degradation protocols: expose the compound to light, humidity, and temperature fluctuations (e.g., 25°C, 40°C). Monitor degradation via HPLC at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report conditions that preserve integrity, such as desiccated storage at -20°C .

Advanced: How can conflicting data on H-Ile-MCA’s enzymatic inhibition kinetics be systematically resolved?

Answer:

Address contradictions by:

- Standardizing assay conditions : Ensure consistent substrate concentrations, pH, and temperature.

- Validating enzyme sources : Use recombinant enzymes with confirmed activity.

- Statistical re-analysis : Apply nonlinear regression models (e.g., Michaelis-Menten with outlier detection) to raw data.

- Cross-validation : Compare results with orthogonal methods like fluorometric assays or isothermal titration calorimetry .

Advanced: What strategies optimize the use of H-Ile-MCA (free base) in live-cell imaging studies while minimizing autofluorescence interference?

Answer:

- Spectral calibration : Use control samples without the compound to baseline-correct fluorescence signals.

- Quenching protocols : Introduce non-perturbing quenchers (e.g., cyclooctatetraene) to reduce background noise.

- Time-resolved imaging : Leverage the compound’s fluorescence lifetime to distinguish it from cellular autofluorescence. Validate findings with confocal microscopy and parallel assays using non-fluorescent analogs .

Basic: What are the critical controls required when using H-Ile-MCA (free base) in protease activity assays?

Answer:

- Negative controls : Include reactions without the enzyme or with irreversible inhibitors (e.g., E-64 for cysteine proteases).

- Substrate specificity controls : Test against structurally similar substrates (e.g., H-Arg-MCA).

- Signal normalization : Use internal standards (e.g., a fluorescence calibrator) to account for plate reader variability .

Advanced: How can researchers design dose-response studies with H-Ile-MCA (free base) to account for non-linear pharmacokinetic behavior?

Answer:

- Preclinical modeling : Use physiologically based pharmacokinetic (PBPK) simulations to predict tissue distribution.

- Multi-compartment assays : Test the compound in co-culture systems mimicking in vivo microenvironments.

- Dynamic sampling : Collect time-series data to capture metabolite accumulation and adjust dosing intervals .

Basic: What analytical techniques are mandatory for confirming the identity of H-Ile-MCA (free base) in a research setting?

Answer:

- NMR spectroscopy : Confirm backbone structure via characteristic peaks (e.g., α-proton at δ 4.2–4.5 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₈H₂₄N₂O₄; exact mass 332.1736).

- Chiral HPLC : Ensure enantiomeric purity, as D-isomers may exhibit altered bioactivity .

Advanced: What computational tools are recommended for predicting H-Ile-MCA’s interaction with novel protease targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protease-ligand complexes.

- Machine learning : Train models on existing kinetic data (kcat/KM) to predict inhibitory potential against uncharacterized proteases .

Basic: How should researchers document experimental parameters when publishing studies involving H-Ile-MCA (free base)?

Answer:

- Full reagent documentation : Source, purity (e.g., ≥98% by HPLC), and storage conditions.

- Instrument calibration : Report make/model of equipment (e.g., Shimadzu HPLC) and software settings.

- Data deposition : Share raw chromatograms and spectral files in repositories like Zenodo or Figshare .

Advanced: What ethical and reproducibility frameworks apply to studies using H-Ile-MCA (free base) in animal models?

Answer:

- ARRIVE 2.0 guidelines : Detail animal cohorts, randomization, and blinding.

- FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable.

- Pre-registration : Submit experimental designs to platforms like OSF before data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.